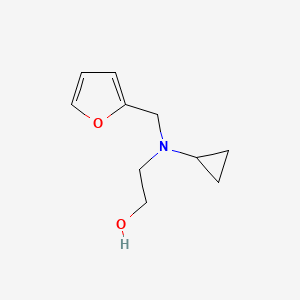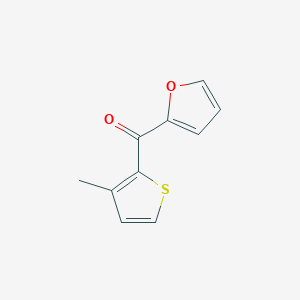amino)acetate](/img/structure/B7865345.png)
Methyl 2-([(tert-butoxy)carbonyl](ethyl)amino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((tert-butoxy)carbonylamino)acetate is a chemical compound with significant applications in organic synthesis and pharmaceutical research. This compound features a tert-butoxycarbonyl (BOC) protecting group, which is commonly used to protect amines during chemical reactions.
Synthetic Routes and Reaction Conditions:
Protection of Amines: The BOC group can be added to amines using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This reaction is typically carried out in aqueous conditions.
Industrial Production Methods: On an industrial scale, the synthesis of Methyl 2-((tert-butoxy)carbonylamino)acetate involves large-scale reactions with stringent control of reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: Substitution reactions are common, where the BOC group can be selectively removed using strong acids such as trifluoroacetic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Trifluoroacetic acid is typically used to remove the BOC group.
Major Products Formed:
Oxidation: Various carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Free amines after BOC group removal.
Scientific Research Applications
Methyl 2-((tert-butoxy)carbonylamino)acetate is widely used in:
Chemistry: As a protecting group in organic synthesis.
Biology: In peptide synthesis and modification.
Medicine: In the development of pharmaceuticals.
Industry: In the production of fine chemicals and intermediates.
Mechanism of Action
The compound exerts its effects through the protection of amines, which prevents unwanted side reactions during synthesis. The BOC group is stable under a variety of conditions but can be selectively removed when needed.
Molecular Targets and Pathways:
Amines: The primary target is the amine group, which is protected by the BOC group.
Pathways: The compound is involved in synthetic pathways where selective protection and deprotection are crucial.
Comparison with Similar Compounds
Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate: Similar structure but with a methyl group instead of an ethyl group.
Methyl 2-((benzyloxycarbonyl)amino)acetate: Uses a benzyloxycarbonyl (Cbz) protecting group instead of BOC.
Uniqueness:
The presence of the tert-butoxycarbonyl group makes Methyl 2-((tert-butoxy)carbonylamino)acetate particularly stable and versatile in organic synthesis compared to other protecting groups.
(tert-butoxy)carbonylamino)acetate in various scientific and industrial applications
Properties
IUPAC Name |
methyl 2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-6-11(7-8(12)14-5)9(13)15-10(2,3)4/h6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWGSMBXJSCAOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)OC)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
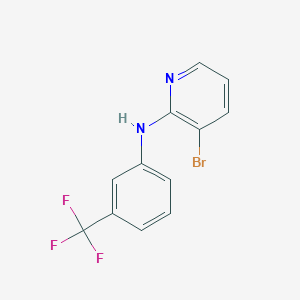
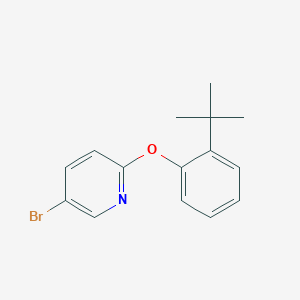
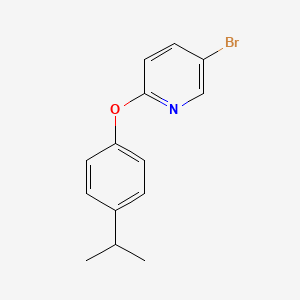
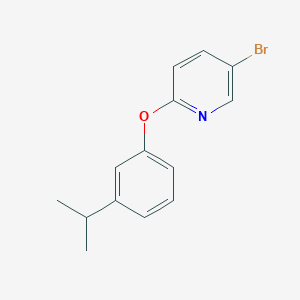
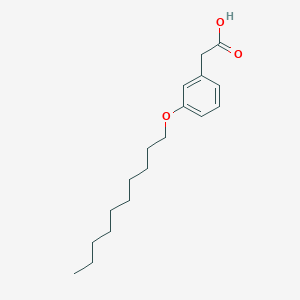
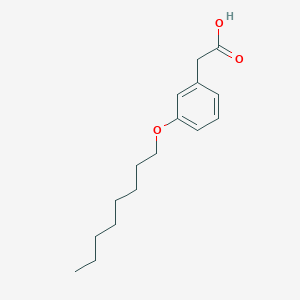
methylamine](/img/structure/B7865297.png)
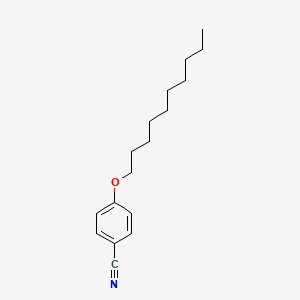
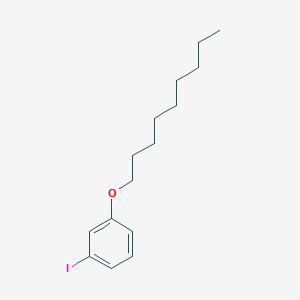
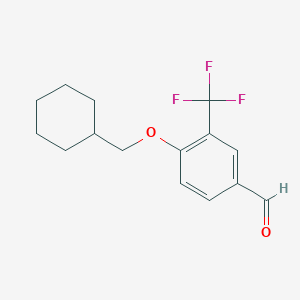
![2-[(3-Chlorophenyl)thio]quinoline-4-carboxylic acid](/img/structure/B7865337.png)
![1-(4-Acetyl-[1,4]diazepan-1-yl)-2-amino-ethanone](/img/structure/B7865358.png)
